molecular formula C20H14ClNO3 B281109 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione

16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione

カタログ番号 B281109
分子量: 351.8 g/mol
InChIキー: UYAINZPIPHVQDV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione, also known as CMT-3, is a synthetic compound that has been extensively studied for its potential as an anticancer agent.

作用機序

The mechanism of action of 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione is not fully understood, but it is believed to involve inhibition of the enzyme farnesyltransferase. This enzyme is involved in the post-translational modification of proteins that are important for cancer cell growth and survival. By inhibiting farnesyltransferase, 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione disrupts these processes and leads to cancer cell death.
Biochemical and Physiological Effects:
16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of farnesyltransferase. 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.

実験室実験の利点と制限

One advantage of 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione is that it has been extensively studied in vitro and in vivo, which has provided a wealth of information about its potential as an anticancer agent. However, one limitation of 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

将来の方向性

There are a number of future directions for research on 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione. One area of focus is the development of more potent and selective farnesyltransferase inhibitors. Another area of focus is the development of combination therapies that include 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione and other anticancer agents. Finally, there is interest in exploring the potential of 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione for the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
In conclusion, 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione is a synthetic compound that has shown promise as an anticancer agent. It inhibits the activity of farnesyltransferase, which is important for cancer cell growth and survival. While there is still much to learn about 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione, it represents a promising area of research for the development of new cancer treatments.

合成法

16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione is synthesized through a multi-step process that involves the reaction of 2,4-dichloro-5-nitrobenzoyl chloride with 2-amino-2-(2-chloroethoxy)ethanol to form a key intermediate. This intermediate is then reacted with butanoyl chloride, followed by reduction with sodium borohydride to yield 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione.

科学的研究の応用

16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and colon cancer. 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

特性

分子式

C20H14ClNO3

分子量

351.8 g/mol

IUPAC名

16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione

InChI

InChI=1S/C20H14ClNO3/c1-2-5-14(23)18-15-10-6-3-4-7-11(10)19(24)16-12(21)8-9-13(17(15)16)22-20(18)25/h3-4,6-9H,2,5H2,1H3,(H,22,25)

InChIキー

UYAINZPIPHVQDV-UHFFFAOYSA-N

異性体SMILES

CCCC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C(C=CC(=C42)NC1=O)Cl

SMILES

CCCC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C(C=CC(=C42)NC1=O)Cl

正規SMILES

CCCC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C(C=CC(=C42)NC1=O)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。